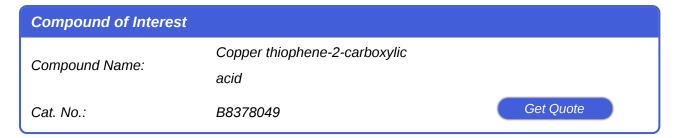


Physical properties of Copper(I) thiophene-2carboxylate powder.

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An In-depth Technical Guide to the Physical Properties of Copper(I) Thiophene-2-carboxylate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) thiophene-2-carboxylate (CuTC) is a versatile organometallic compound that has garnered significant attention in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical properties of CuTC powder, compiled from various scientific sources. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this reagent.

Physicochemical Properties

Copper(I) thiophene-2-carboxylate is typically a tan, air-stable, non-hygroscopic powder[1]. Its stability and solubility in common organic solvents contribute to its utility in a wide range of chemical transformations[1]. A summary of its key physical and chemical properties is presented in Table 1.



Table 1: Summary of Physical and Chemical Properties of Copper(I) Thiophene-2-carboxylate

Property	Value	References
Appearance	Tan, air-stable, non- hygroscopic powder	[1]
Molecular Formula	C ₅ H ₃ CuO ₂ S	[1]
Molecular Weight	190.69 g/mol	[1]
CAS Number	68986-76-5	[1]
Melting Point	~260 °C	[1]
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, THF, NMP)	[1]
Thermal Stability	Decomposes above 300 °C	[2]

Structural Information

While a definitive crystal structure of the simple copper(I) thiophene-2-carboxylate powder is not readily available in the surveyed literature, X-ray diffraction studies of related complexes provide insights into its probable solid-state structure. It is suggested that CuTC likely forms a coordination polymer, with bridging carboxylate ligands connecting the copper(I) ions[1].

A crystal structure of an N-heterocyclic carbene (NHC) complex of CuTC, namely (SIPr)Cu(thiophene-2-carboxylate) (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been reported. This structure reveals a copper(I) center coordinated to the NHC ligand and the thiophene-2-carboxylate ligand.

Spectroscopic Properties Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for characterizing the coordination of the thiophene-2-carboxylate ligand to the copper(I) center. The key diagnostic vibrational bands are the asymmetric (vas) and symmetric (vs) stretching frequencies of the carboxylate group



(COO⁻). The difference between these two frequencies ($\Delta v = vas - vs$) provides information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). For bridging bidentate coordination, as is common in many dinuclear Cu(II) carboxylates with a paddle-wheel structure, the Δv value typically falls between 170–250 cm⁻¹[3]. The absence of the broad O-H stretching band from the free carboxylic acid (around 3000 cm⁻¹) and the appearance of new bands in the low-frequency region (around 500 cm⁻¹) corresponding to Cu-O bonds confirm the formation of the copper carboxylate complex[3].

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of copper(I) thiophene-2-carboxylate is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands, characteristic of d¹¹ copper(I) complexes. While specific spectral data for the pure powder is scarce, studies on related compounds and reactions involving CuTC provide some insights. For instance, the UV-Vis spectra of various organic molecules synthesized using CuTC as a catalyst have been reported, though these spectra primarily reflect the electronic transitions of the products[4][5][6] [7].

Experimental Protocols Synthesis of Copper(I) Thiophene-2-carboxylate

The most common and widely reported method for the synthesis of CuTC is the reaction of thiophene-2-carboxylic acid with copper(I) oxide in toluene, with azeotropic removal of water.

Synthesis workflow for Copper(I) Thiophene-2-carboxylate.

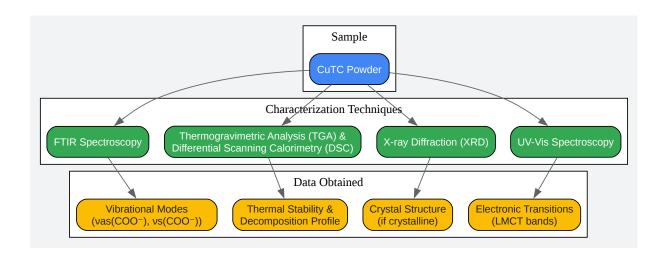
Detailed Protocol:

- Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carboxylic acid and copper(I) oxide in a 2:1 molar ratio.
- Solvent Addition: Add a sufficient amount of toluene to the flask to suspend the reactants.
- Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction is typically monitored by the cessation of water collection.



- Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product precipitates out of the solution.
- Purification: Collect the precipitate by filtration, wash it with fresh toluene to remove any unreacted starting materials, and then dry it under vacuum to yield pure copper(I) thiophene-2-carboxylate as a tan powder[1].

Characterization Techniques



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Workflow for the physical characterization of CuTC powder.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To confirm the formation of the copper carboxylate and to probe the coordination mode of the carboxylate ligand.
- Sample Preparation: Prepare a KBr pellet containing a small amount of the CuTC powder or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: A standard FTIR spectrometer.



- Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic asymmetric and symmetric stretching bands of the carboxylate group and calculate the difference (Δν) to infer the coordination mode. Confirm the absence of the O-H stretch of the free acid.

4.2.2. Thermal Analysis (TGA/DSC)

- Objective: To determine the thermal stability and decomposition temperature of the CuTC powder.
- Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

- Place a small, accurately weighed sample (5-10 mg) of CuTC powder into an alumina or platinum crucible.
- Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., from room temperature to 600 °C).

Analysis:

- TGA: The thermogravimetric curve will show the percentage of weight loss as a function of temperature, indicating the onset and completion of decomposition.
- DSC: The differential scanning calorimetry curve will show endothermic or exothermic peaks corresponding to thermal events such as melting or decomposition.

4.2.3. X-ray Diffraction (XRD)

- Objective: To determine the crystal structure and phase purity of the CuTC powder.
- Sample Preparation: A finely ground powder sample is mounted on a sample holder.
- Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
- Data Acquisition: The diffraction pattern is recorded over a range of 2θ angles.



 Analysis: The resulting diffractogram can be used for phase identification by comparison with databases. For a crystalline sample, the data can be used to determine the unit cell parameters and space group.

4.2.4. UV-Visible (UV-Vis) Spectroscopy

- Objective: To study the electronic transitions of the CuTC complex.
- Sample Preparation: Dissolve a small amount of the CuTC powder in a suitable transparent solvent (e.g., THF or DMSO) to prepare a dilute solution.
- Instrumentation: A UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
- Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) for the observed electronic transitions.

Conclusion

Copper(I) thiophene-2-carboxylate is a valuable reagent with well-defined, albeit not exhaustively characterized, physical properties. This guide provides a consolidated source of information on its appearance, molecular characteristics, and thermal behavior, along with detailed protocols for its synthesis and characterization. The provided workflows and data tables are intended to facilitate its effective use in research and development. Further studies, particularly single-crystal X-ray diffraction of the powder and detailed spectroscopic analyses, would be beneficial to provide a more complete understanding of this important compound.

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